molecular formula C7H7Cl2NO2 B13609988 1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol

1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol

Cat. No.: B13609988
M. Wt: 208.04 g/mol
InChI Key: NGIAOOMOOSRHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethane-1,2-diol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

1-(5,6-dichloropyridin-3-yl)ethane-1,2-diol

InChI

InChI=1S/C7H7Cl2NO2/c8-5-1-4(6(12)3-11)2-10-7(5)9/h1-2,6,11-12H,3H2

InChI Key

NGIAOOMOOSRHSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(CO)O

Origin of Product

United States

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